6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
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Overview
Description
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a chemical compound with the molecular formula C12H13BrN2O and a molecular weight of 281.15 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine
- 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine
- 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to the presence of the bromine atom and the tetrahydro-2H-pyran-2-yl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H13BrN2O2 |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
6-bromo-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H13BrN2O2/c13-8-5-10-9(11(16)6-8)7-14-15(10)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2 |
InChI Key |
HPDDMNXSHQWMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Br)O |
Origin of Product |
United States |
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